molecular formula C15H14FNO4S B6412236 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261936-49-5

5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6412236
CAS RN: 1261936-49-5
M. Wt: 323.3 g/mol
InChI Key: SQDOIJSJKOMPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid (5-DFBA) is a chemical compound belonging to the class of sulfamoylphenylbenzoic acids. It is a colorless crystalline solid and is soluble in water and polar organic solvents. 5-DFBA is an important building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological studies. This article will discuss the synthesis method of 5-DFBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications. It has been used as a substrate in the study of the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has also been used as a reagent in the study of the kinetics of drug-metabolizing enzymes. In addition, it has been used as a substrate for the study of drug transporter proteins, which are involved in the absorption, distribution, and elimination of drugs from the body.

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. It is thought to act as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of the compound. It is also thought to act as a substrate for drug transporter proteins, which facilitate the absorption, distribution, and elimination of drugs from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% have not been extensively studied. However, it is thought to act as a substrate for cytochrome P450 enzymes and drug transporter proteins, which suggests that it may have an effect on drug metabolism and drug absorption.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% for lab experiments is that it is a relatively inexpensive and readily available compound. It is also chemically stable, which makes it well-suited for use in biochemical and physiological studies. The main limitation is that the mechanism of action of the compound is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%. One potential direction is to further investigate the mechanism of action of the compound and its effects on drug metabolism and drug absorption. Another potential direction is to investigate the effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% on other biochemical and physiological processes, such as cell signaling pathways. Finally, further research could be done on the synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% and other related compounds.

Synthesis Methods

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% begins with the reaction of 4-nitrobenzaldehyde with N,N-dimethylsulfamide in the presence of sodium hydroxide. This reaction yields 4-N,N-dimethylsulfamoylphenyl-2-nitrobenzoic acid. The nitro group is then reduced to an amine using a reducing agent such as hydrogen or a hydride reagent. This yields 4-N,N-dimethylsulfamoylphenyl-2-aminobenzoic acid. The final step is the introduction of the fluorine atom to the amine group, which is done by the reaction of 4-N,N-dimethylsulfamoylphenyl-2-aminobenzoic acid with hexafluoroacetone in the presence of a base such as sodium hydroxide. This yields the desired product, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%.

properties

IUPAC Name

5-[4-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDOIJSJKOMPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid

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